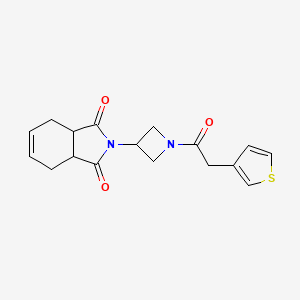

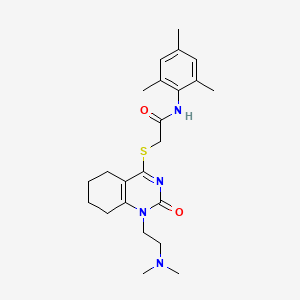

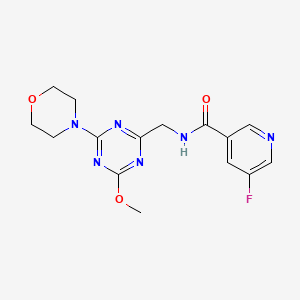

6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including low-temperature conversions, intramolecular Friedel-Crafts strategies, and one-pot reactions. For instance, the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which share a pyridinol core with the compound of interest, was achieved through a low-temperature aryl bromide-to-alcohol conversion as the final step . Another related compound, a novel aminopyridopyrazinone, was synthesized using a one-pot reaction at room temperature, starting from malononitrile, 4-methoxybenzaldehyde, and piperidine .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray single crystal diffraction. For example, the structure of a novel pyridine derivative was confirmed by these methods, indicating the reliability of the synthesis process . Similarly, the elucidation of reaction mechanisms and confirmation of compound structures, such as those in the pyrazolo[1,5-a]pyrimidine series, were achieved through NMR spectroscopy and X-ray diffraction analysis .

Chemical Reactions Analysis

The reactivity of related compounds has been studied in various contexts. For instance, the reactivity of pyridinols toward peroxyl radicals was examined, revealing that some synthesized pyridinols are highly effective antioxidants . Additionally, the reaction of pyrazolo[1,5-a]pyrimidines with hydrazine hydrate and subsequent treatments led to the formation of different derivatives, showcasing the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored, particularly their stability and biological activities. Pyridinols with increasing electron density in the ring were found to be stable to air oxidation, while others decomposed upon extended exposure . The biological evaluation of aminopyridopyrazinones revealed potent inhibitory activity against phosphodiesterase 5 (PDE5), with one compound demonstrating robust in vivo effects and entering clinical trials . Another study identified an indenopyrazole derivative as a tubulin polymerization inhibitor with promising antiproliferative activity toward human cancer cells .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation of Heterocyclic Derivatives

Synthesis of Pyridazine and Oxadiazole Derivatives : In a study exploring the reactivity of enamine derivatives, 4-Nitrophenyl-1-piperidinostyrene was reacted with aromatic diazonium salts to afford arylhydrazonal compounds. These intermediates were further utilized to synthesize pyridazine derivatives, demonstrating the compound's utility in generating structurally diverse heterocycles (Abdallah, Salaheldin, & Radwan, 2007).

Antimicrobial Activity of Pyridine Derivatives : Another study focused on the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These compounds exhibited variable and modest antimicrobial activity against several strains of bacteria and fungi, showcasing the potential pharmaceutical applications of pyridine derivatives (Patel, Agravat, & Shaikh, 2011).

Synthesis and Evaluation of Alpha(1)-adrenoceptor Antagonists : Research aimed at discovering alpha(1)-adrenoceptor blocking properties led to the synthesis of compounds incorporating heteroaromatic rings and a pyridazin-3(2H)-one moiety. These compounds demonstrated very good alpha(1)-adrenoceptor affinity and selectivity, highlighting their potential in the development of therapeutic agents (Betti et al., 2002).

Analgesic and Antiparkinsonian Activities : A study on substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine revealed significant analgesic and antiparkinsonian activities. This research underscores the importance of structural modifications in enhancing the biological activities of heterocyclic compounds (Amr, Maigali, & Abdulla, 2008).

Eigenschaften

IUPAC Name |

3-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-23-13-14(17-7-6-16-13)24-10-3-2-8-20(9-10)15(22)11-4-5-12(21)19-18-11/h4-7,10H,2-3,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXHVEZWGFOAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549719.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole](/img/structure/B2549729.png)

![N'-(1,2-Oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2549730.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)